molecular formula C5H12BrFN2 B8492922 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide

Cat. No.: B8492922
M. Wt: 199.06 g/mol
InChI Key: FFKPFVFLKLSSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide is a chemical compound belonging to the imidazolium family Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Chemical Reactions Analysis

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves its interaction with molecular targets and pathways. The imidazolium ring allows the compound to interact with various enzymes and receptors, leading to its biological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and applications.

Properties

Molecular Formula

C5H12BrFN2

Molecular Weight

199.06 g/mol

IUPAC Name

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide

InChI

InChI=1S/C5H11FN2.BrH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H

InChI Key

FFKPFVFLKLSSQC-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCN(C1F)C.[Br-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 300 ml four necked flask, 13.78 g (0.101 mol) of 2,2-difluoro-1,3-dimethylimidazolidine(DFI), 10.25 g (0.0995 mol) of sodium bromide, and 126.5 g of acetonitrile were charged and reacted at 25° C. for 4 hours in a nitrogen atmosphere. The yield of 2-fluoro-1,3-dimethylimidazolinium=bromide was 99%.
[Compound]
Name
four
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
2,2-difluoro-1,3-dimethylimidazolidine(DFI)
Quantity
13.78 g
Type
reactant
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
126.5 g
Type
solvent
Reaction Step One
Name
2-fluoro-1,3-dimethylimidazolinium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 300 ml four necked flask, 13.78 g (0.101 mol) of 2,2-difluoro-1,3-dimethylimidazolidine (DFI), 10.25 g (0.0995 mol) of sodium bromide, and 126.5 g of acetonitrile were charged and reacted at 25° C. for 4 hours in a nitrogen atmosphere. The yield of 2-fluoro-1,3-dimethylimidazolinium=bromide was 99%.
[Compound]
Name
four
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
13.78 g
Type
reactant
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
126.5 g
Type
solvent
Reaction Step One
Name
2-fluoro-1,3-dimethylimidazolinium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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